

physical and chemical properties of 2-Oxocycloheptane-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

[Get Quote](#)

An In-depth Technical Guide to 2-Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocycloheptane-1-carbaldehyde, a derivative of the seven-membered carbocycle, cycloheptanone, is a bifunctional molecule with potential applications in organic synthesis and drug discovery. The presence of both a ketone and an aldehyde functional group on adjacent carbons offers unique reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Oxocycloheptane-1-carbaldehyde**, a detailed experimental protocol for its synthesis, and an exploration of its potential applications. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive models and data from analogous compounds to provide a thorough profile.

Introduction

Cyclic ketones and their derivatives are pivotal building blocks in organic chemistry, serving as precursors to a wide array of natural products and pharmacologically active compounds. While the chemistry of five- and six-membered ring systems, such as 2-oxocyclopentane-1-

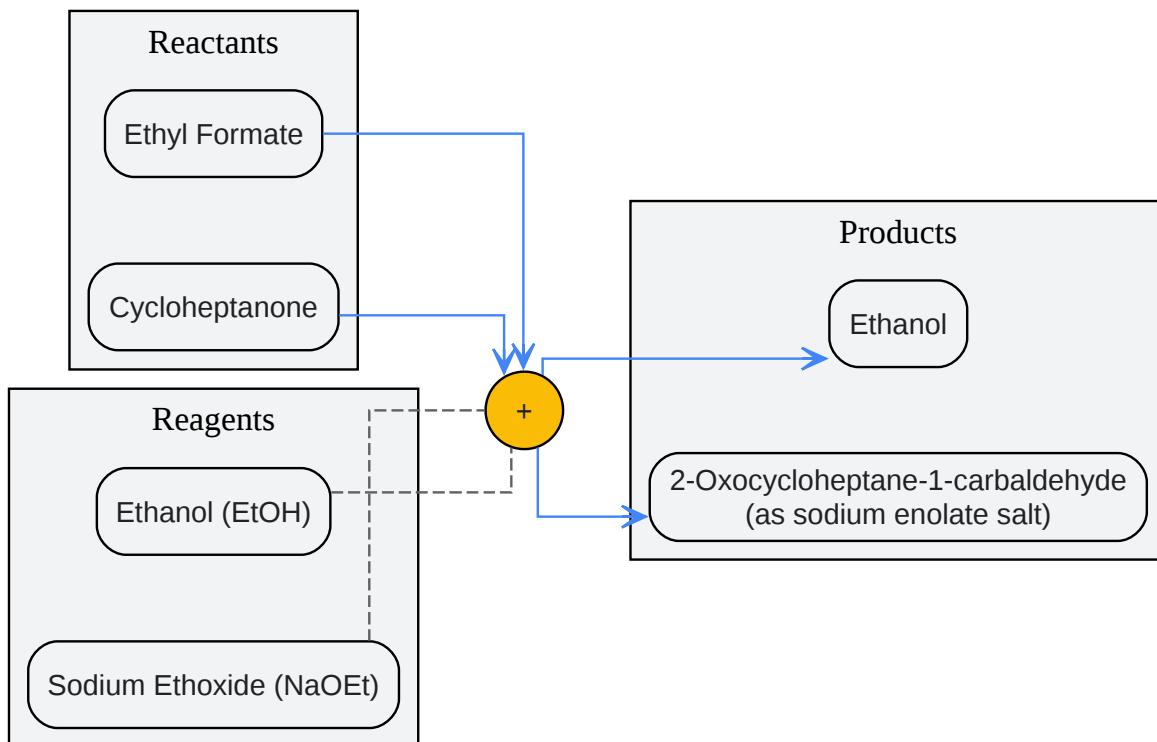
carbaldehyde and 2-oxocyclohexane-1-carbaldehyde, has been extensively explored, the seven-membered analogue, **2-Oxocycloheptane-1-carbaldehyde**, remains a less-chartered chemical entity. Its larger, more flexible ring structure may impart unique conformational and reactivity characteristics, making it a target of interest for synthetic and medicinal chemists. This document aims to consolidate the available and predicted information on **2-Oxocycloheptane-1-carbaldehyde** to facilitate its use in research and development.

Physicochemical Properties

Experimental data for **2-Oxocycloheptane-1-carbaldehyde** is not readily available in the public domain. Therefore, the following tables summarize key identifiers and predicted physicochemical properties. These predictions are based on well-established computational models and provide valuable estimates for experimental design.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	2-Oxocycloheptane-1-carbaldehyde
Synonyms	2-Formylcycloheptanone, 2-Hydroxymethylenecycloheptanone
Molecular Formula	C ₈ H ₁₂ O ₂
Molecular Weight	140.18 g/mol
Canonical SMILES	O=CC1C(=O)CCCC1
InChI Key	(Predicted)
CAS Number	(Not assigned)


Table 2: Predicted Physical and Chemical Properties

Property	Predicted Value	Notes
Boiling Point	~220-240 °C (at 760 mmHg)	Estimated based on analogous compounds and boiling point prediction algorithms.
Melting Point	Not available	Likely a liquid at room temperature.
Density	~1.05 g/cm ³	Predicted using group contribution methods.
Water Solubility	Moderately soluble	The presence of two polar carbonyl groups suggests some water solubility.
LogP (Octanol-Water Partition Coefficient)	~1.2 - 1.8	Indicates moderate lipophilicity.
pKa	~10-11	The enolizable proton is weakly acidic.
Refractive Index	~1.48	Estimated based on molecular structure.

Synthesis of 2-Oxocycloheptane-1-carbaldehyde

The most viable and commonly employed method for the synthesis of α -formyl cyclic ketones is the Claisen condensation of the parent ketone with an alkyl formate in the presence of a strong base. This methodology is directly applicable to the preparation of **2-Oxocycloheptane-1-carbaldehyde** from cycloheptanone.

Reaction Scheme

[Click to download full resolution via product page](#)

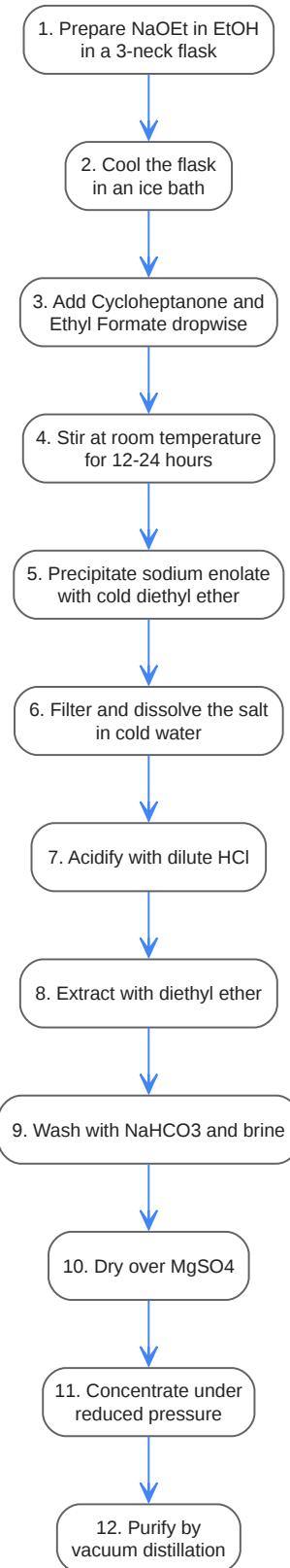
Caption: Claisen condensation for the synthesis of **2-Oxocycloheptane-1-carbaldehyde**.

Experimental Protocol

This protocol is adapted from standard procedures for the formylation of cyclic ketones.

Materials:

- Cycloheptanone
- Ethyl formate (or methyl formate)
- Sodium ethoxide (or sodium methoxide)
- Anhydrous ethanol (or methanol)
- Anhydrous diethyl ether


- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.
- Reaction: A solution of cycloheptanone and ethyl formate in anhydrous ethanol is added dropwise to the stirred solution of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 10 °C.
- Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The formation of a precipitate (the sodium enolate of the product) may be observed.
- Workup: The reaction mixture is cooled in an ice bath, and cold diethyl ether is added to precipitate the sodium enolate salt completely. The salt is collected by filtration, washed with cold diethyl ether, and then dissolved in cold water.
- Acidification: The aqueous solution is acidified with cold, dilute hydrochloric acid to a pH of approximately 3-4. The product, **2-Oxocycloheptane-1-carbaldehyde**, will separate as an oil.
- Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2-Oxocycloheptane-1-carbaldehyde**.

- Purification: The crude product can be purified by vacuum distillation.

Reaction Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Oxocycloheptane-1-carbaldehyde**.

Chemical Reactivity and Potential Applications

2-Oxocycloheptane-1-carbaldehyde is a versatile intermediate due to its two distinct carbonyl functionalities. The aldehyde group is generally more reactive towards nucleophiles than the ketone. This differential reactivity can be exploited for selective transformations.

- **Heterocycle Synthesis:** The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, upon reaction with appropriate binucleophiles like hydrazine, hydroxylamine, and urea or guanidine derivatives, respectively. These heterocyclic scaffolds are prevalent in many drug molecules.
- **Asymmetric Catalysis:** The prochiral nature of the molecule makes it an interesting substrate for asymmetric catalysis to introduce chirality, which is crucial in drug development.
- **Precursor for Novel Scaffolds:** The flexible seven-membered ring can be a starting point for the synthesis of unique and complex molecular architectures, including bicyclic and spirocyclic compounds, which are of interest in medicinal chemistry for exploring new chemical space.

Due to the nascent stage of research on this specific molecule, no established signaling pathways or detailed drug development applications have been reported in the literature. However, its structural similarity to precursors of known bioactive molecules suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are the expected key features in various spectroscopic analyses:

- **^1H NMR:**
 - An aldehydic proton signal (CHO) in the region of δ 9.5-10.0 ppm.
 - A signal for the α -proton (CH-CHO) which may be coupled to the aldehydic proton.

- A complex multiplet pattern for the methylene protons of the cycloheptane ring.
- ^{13}C NMR:
 - A signal for the aldehydic carbonyl carbon in the region of δ 190-200 ppm.
 - A signal for the ketonic carbonyl carbon in the region of δ 200-210 ppm.
 - Multiple signals in the aliphatic region for the cycloheptane ring carbons.
- IR Spectroscopy:
 - A strong C=O stretching band for the aldehyde around 1720-1740 cm^{-1} .
 - A strong C=O stretching band for the ketone around 1700-1720 cm^{-1} .
 - C-H stretching bands for the aldehyde proton around 2720 and 2820 cm^{-1} .
 - Aliphatic C-H stretching bands below 3000 cm^{-1} .

Conclusion

2-Oxocycloheptane-1-carbaldehyde represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties and a reliable method for its synthesis. It is hoped that this information will encourage further investigation into the chemistry and biological applications of this versatile compound, paving the way for the discovery of novel molecules with valuable therapeutic properties. Researchers and drug development professionals are encouraged to utilize the provided synthetic protocol as a starting point for their investigations into this promising chemical entity.

- To cite this document: BenchChem. [physical and chemical properties of 2-Oxocycloheptane-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173652#physical-and-chemical-properties-of-2-oxocycloheptane-1-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com